7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide
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Overview
Description
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with a chlorinated phenanthridine derivative in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-f]phenanthridine oxides.
Reduction: Formation of reduced imidazo[1,2-f]phenanthridine derivatives.
Substitution: Formation of substituted imidazo[1,2-f]phenanthridine derivatives.
Scientific Research Applications
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a]pyrimidines: Similar in structure but with a pyrimidine ring instead of a phenanthridine ring.
Uniqueness
7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
37994-66-4 |
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Molecular Formula |
C17H16BrClN2 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
7-chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide |
InChI |
InChI=1S/C17H15ClN2.BrH/c1-2-12-10-20-16-8-7-11(18)9-15(16)13-5-3-4-6-14(13)17(20)19-12;/h3-9,12H,2,10H2,1H3;1H |
InChI Key |
QQFMWHXFBCKESO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1.Br |
Origin of Product |
United States |
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